molecular formula C8H4BrN2NaO2 B6283890 sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate CAS No. 2377036-34-3

sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

Cat. No. B6283890
CAS RN: 2377036-34-3
M. Wt: 263
InChI Key:
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Description

The compound “sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate” is likely a sodium salt of a brominated benzodiazole carboxylic acid. Benzodiazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzodiazole core with a bromine atom at the 6-position and a carboxylate group, which is deprotonated and forms an ionic bond with a sodium ion .


Chemical Reactions Analysis

Benzodiazoles can participate in a variety of chemical reactions, including electrophilic substitution at the benzene ring and nucleophilic substitution at the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the sodium carboxylate group .

Mechanism of Action

The mechanism of action of benzodiazoles can vary widely depending on their specific structure and the context in which they are used .

Future Directions

Benzodiazoles are a focus of ongoing research due to their wide range of biological activities and potential applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate involves the bromination of 1H-1,3-benzodiazole-2-carboxylic acid followed by the formation of the sodium salt.", "Starting Materials": [ "1H-1,3-benzodiazole-2-carboxylic acid", "Bromine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-1,3-benzodiazole-2-carboxylic acid in methanol.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the acid and form the sodium salt.", "Step 4: Filter the precipitated product and wash with water.", "Step 5: Dry the product under vacuum to obtain sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate." ] }

CAS RN

2377036-34-3

Molecular Formula

C8H4BrN2NaO2

Molecular Weight

263

Purity

90

Origin of Product

United States

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